2-(heptylthio)-1H-benzo[d]imidazole
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Overview
Description
2-(heptylthio)-1H-benzo[d]imidazole: is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. The addition of a heptylthio group to the benzimidazole core enhances its lipophilicity and potentially its biological activity.
Mechanism of Action
Target of Action
Imidazole derivatives, such as 2-(heptylthio)-1H-benzo[d]imidazole, have been found to exhibit significant antiparasitic activity . The primary targets of these compounds are believed to be the parasites themselves, particularly Toxoplasma gondii . The imidazole derivatives have shown excellent selectivity activity against T. gondii versus the host cells .
Mode of Action
gondii in vitro . This suggests that the compound may interact with its targets, leading to changes that inhibit the growth and proliferation of the parasites .
Biochemical Pathways
Imidazole derivatives have been associated with the inhibition of various enzymes and receptors . The compound’s interaction with these targets could potentially disrupt essential biochemical pathways within the parasites, leading to their death .
Pharmacokinetics
Imidazole derivatives are known for their broad pharmacological spectrum, attributed to the chemical characteristics of their nitrogen atoms . This suggests that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which could impact its bioavailability .
Result of Action
The primary result of the action of this compound is the inhibition of the growth of T. gondii . This leads to a decrease in the number of parasites, which could potentially alleviate the symptoms of toxoplasmosis .
Action Environment
The action environment of this compound is likely to be within the host organism, where the parasites reside. Environmental factors such as pH, temperature, and the presence of other substances could potentially influence the compound’s action, efficacy, and stability . .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-(Heptylthio)-1H-benzo[d]imidazole are largely determined by its imidazole ring. Imidazole derivatives have been shown to exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties
Cellular Effects
Imidazole derivatives have been shown to have anticancer effects in hepatocellular carcinoma cell lines by inhibiting AKT and ERK1/2 signaling pathways
Molecular Mechanism
Imidazole compounds are known to facilitate proton transport in high-temperature proton exchange membrane fuel cells and in proton channel transmembrane proteins
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(heptylthio)-1H-benzo[d]imidazole typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Heptylthio Group: The heptylthio group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the benzimidazole with heptylthiol in the presence of a suitable base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfur atom in the heptylthio group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The benzimidazole core can be reduced under specific conditions to form dihydrobenzimidazole derivatives.
Substitution: The heptylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of bases like sodium hydride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
2-(heptylthio)-1H-benzo[d]imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(methylthio)-1H-benzo[d]imidazole
- 2-(ethylthio)-1H-benzo[d]imidazole
- 2-(propylthio)-1H-benzo[d]imidazole
Uniqueness
The heptylthio group in 2-(heptylthio)-1H-benzo[d]imidazole provides increased lipophilicity compared to its shorter-chain analogs. This can enhance its ability to penetrate biological membranes and potentially improve its biological activity.
Properties
IUPAC Name |
2-heptylsulfanyl-1H-benzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2S/c1-2-3-4-5-8-11-17-14-15-12-9-6-7-10-13(12)16-14/h6-7,9-10H,2-5,8,11H2,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXXMCRNIEVMWKH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCSC1=NC2=CC=CC=C2N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.